molecular formula C14H15N3OS B11769988 (2-(Allylamino)-4-aminothiazol-5-yl)(p-tolyl)methanone

(2-(Allylamino)-4-aminothiazol-5-yl)(p-tolyl)methanone

Cat. No.: B11769988
M. Wt: 273.36 g/mol
InChI Key: UHCJHGGLQLTCRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(Allylamino)-4-aminothiazol-5-yl)(p-tolyl)methanone is a synthetic organic compound with the molecular formula C14H15N3OS This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Allylamino)-4-aminothiazol-5-yl)(p-tolyl)methanone typically involves the formation of the thiazole ring followed by the introduction of the allylamino and p-tolyl groups. One common method involves the reaction of 2-aminothiazole with p-tolyl isocyanate under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-(Allylamino)-4-aminothiazol-5-yl)(p-tolyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2-(Allylamino)-4-aminothiazol-5-yl)(p-tolyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-(Allylamino)-4-aminothiazol-5-yl)(p-tolyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. Additionally, the allylamino and p-tolyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler analog with similar biological activities.

    4-Methylphenethylamine: Shares the p-tolyl group but lacks the thiazole ring.

    Thiazole derivatives: Compounds with variations in the substituents on the thiazole ring.

Uniqueness

(2-(Allylamino)-4-aminothiazol-5-yl)(p-tolyl)methanone is unique due to the combination of the allylamino and p-tolyl groups on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H15N3OS

Molecular Weight

273.36 g/mol

IUPAC Name

[4-amino-2-(prop-2-enylamino)-1,3-thiazol-5-yl]-(4-methylphenyl)methanone

InChI

InChI=1S/C14H15N3OS/c1-3-8-16-14-17-13(15)12(19-14)11(18)10-6-4-9(2)5-7-10/h3-7H,1,8,15H2,2H3,(H,16,17)

InChI Key

UHCJHGGLQLTCRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NCC=C)N

Origin of Product

United States

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